(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-24-10-8-18(23-24)15-3-2-9-25(13-15)20(26)19-11-16(12-22-19)14-4-6-17(21)7-5-14/h4-8,10-12,15,22H,2-3,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAFWPJUDJSNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , identified by the CAS number 2034304-49-7 , is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.4 g/mol . The structure features a pyrrole ring, a piperidine moiety, and a pyrazole derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034304-49-7 |
| Molecular Formula | C20H21FN4O |
| Molecular Weight | 352.4 g/mol |
Antinociceptive and Anti-inflammatory Effects
Research indicates that compounds with similar structural motifs exhibit significant antinociceptive and anti-inflammatory properties. For instance, studies on pyrazole derivatives demonstrate that they can activate opioid receptors and inhibit acid-sensing ion channels (ASICs), leading to reduced pain responses in animal models .
A specific study evaluated the effects of a pyrazole derivative containing a fluorophenyl group, revealing that it reduced pain in both neurogenic and inflammatory pain models without affecting antinociceptive pathways in tail flick tests . This suggests that the presence of the fluorophenyl group may enhance analgesic efficacy.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been documented extensively. The compound's structure allows for interactions that scavenge free radicals, thereby protecting cells from oxidative stress. A study highlighted that similar compounds exhibited significant antioxidant activity through molecular docking simulations, indicating potential therapeutic applications in oxidative stress-related conditions .
Antitumor Activity
Pyrazole derivatives have been explored for their antitumor properties. The compound's ability to modulate cellular pathways involved in proliferation and apoptosis makes it a candidate for cancer therapy. A review of pyrazole analogs noted their effectiveness against various cancer cell lines, suggesting that (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone may also exhibit similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are relevant in neurodegenerative diseases .
- Receptor Interaction : The activation of opioid receptors and the inhibition of ASICs play crucial roles in its antinociceptive effects.
- Oxidative Stress Modulation : By scavenging free radicals, the compound may protect against cellular damage caused by oxidative stress.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Study on Antinociceptive Effects : A study demonstrated that pyrazole derivatives with fluorine substitutions exhibited significant pain relief in animal models, indicating their potential as analgesics .
- Antioxidant Properties Evaluation : Molecular docking studies confirmed that certain pyrazole derivatives effectively bind to oxidative stress markers, showcasing their antioxidant capabilities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Features of Analogous Methanone Derivatives
Impact of Substituents and Scaffold Modifications
- Fluorine vs. Chlorine/Ethoxy : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl () and reduces steric hindrance relative to ethoxyphenyl () .
- Pyrrole vs. Pyrazole : The pyrrole ring in the target compound may enhance π-π stacking interactions compared to pyrazole-based analogs () but could reduce solubility due to lower polarity .
- Piperidine vs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence purity and yield?
Methodological Answer:
- Route 1 (Heterocyclic Coupling):
- Procedure: React 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with 3-(1-methyl-1H-pyrazol-3-yl)piperidine using a coupling agent (e.g., EDCI/HOBt) in dichloromethane under nitrogen. Purify via silica gel chromatography (eluent: ethyl acetate/hexane).
- Critical Parameters: Reaction time (12–24 hr), temperature (0–25°C), and stoichiometric ratios (1:1.2 acid/amine). Yield: 50–65% .
- Route 2 (Multi-Step Synthesis):
- Step 1: Synthesize the pyrrole core via cyclization of fluorophenyl-substituted diketones with ammonium acetate (reflux in acetic acid, 8 hr).
- Step 2: Functionalize piperidine with 1-methylpyrazole via nucleophilic substitution (K₂CO₃, DMF, 80°C, 6 hr).
- Step 3: Couple intermediates using chloranil in xylene (reflux 25–30 hr), followed by NaOH wash and recrystallization (methanol). Yield: 40–55% .
- Key Considerations: Impurities from incomplete coupling or side reactions (e.g., pyrrole oxidation) require rigorous TLC monitoring.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated: m/z 394.17).
- HPLC Purity: C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >95% required for biological assays .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD):
- Procedure: Grow crystals via slow evaporation (solvent: ethanol/water). Collect data at 100 K using Mo-Kα radiation.
- Analysis: Confirm dihedral angles between fluorophenyl, pyrrole, and pyrazole rings (e.g., 16.83° for methoxyphenyl vs. 51.68° for hydroxyphenyl analogs). Discrepancies in literature configurations often arise from flexible piperidine-pyrrole linkage .
- Density Functional Theory (DFT): Compare experimental vs. computed bond lengths (e.g., C=O: 1.21 Å) to validate stereochemistry .
Q. How should researchers design experiments to investigate environmental persistence and degradation pathways?
Methodological Answer:
Q. What strategies mitigate discrepancies in biological activity data across studies?
Methodological Answer:
- Standardized Assays:
- Enzyme Inhibition: Use recombinant kinases (e.g., JAK2, PI3K) with ATP-concentration-matched controls. Normalize IC₅₀ values to reference inhibitors (e.g., staurosporine).
- Cell-Based Studies: Validate cytotoxicity (MTT assay) against ≥3 cell lines (e.g., HeLa, HEK293) to exclude off-target effects .
- Data Normalization: Report activities as % inhibition ± SEM (n ≥ 3) and adjust for batch-to-batch compound purity variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
